In Vivo Functional Outcome vs. (R,R)-Lanthionine
In E. coli W7 auxotrophic for diaminopimelic acid, meso-lanthionine supports viable growth by effectively replacing the native meso-diaminopimelic acid cross-linker. In stark contrast, supplementation with (R,R)-lanthionine results in an initial increase in bacterial growth followed by complete cell lysis [1].
| Evidence Dimension | Functional compatibility in vivo |
|---|---|
| Target Compound Data | Supports viable bacterial growth; effective replacement of meso-A2pm |
| Comparator Or Baseline | (R,R)-lanthionine |
| Quantified Difference | Growth followed by cell lysis (lethal phenotype) |
| Conditions | E. coli W7 (DAP auxotroph) in vivo bioincorporation assay |
Why This Matters
This demonstrates that stereochemistry dictates a binary life-or-death outcome in bacterial cell wall engineering, rendering meso-lanthionine the only viable stereoisomer for peptidoglycan incorporation studies.
- [1] Denoël, T., Zervosen, A., Gerards, T., Lemaire, C., Joris, B., Blanot, D., & Luxen, A. (2014). Stereoselective synthesis of lanthionine derivatives in aqueous solution and their incorporation into the peptidoglycan of Escherichia coli. Bioorganic & Medicinal Chemistry, 22(17), 4621-4628. DOI: 10.1016/j.bmc.2014.07.023 View Source
